Cas no 87362-30-9 (5-bromopyrimidine-2-carbohydrazide)
5-bromopyrimidine-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromopyrimidine-2-carbohydrazide
- AKOS026717745
- MFCD00507173
- DJXSDXNXYBHKPH-UHFFFAOYSA-N
- EN300-1223177
- C76862
- BS-17724
- DB-107503
- F2147-5286
- CS-0149840
- SY362448
- 87362-30-9
- SCHEMBL930305
- MDA36230
- 5-bromopyrimidine-2-carbohydrazide
-
- Inchi: 1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11)
- InChI Key: DJXSDXNXYBHKPH-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C(NN)=O)=NC=1
Computed Properties
- Exact Mass: 215.96467g/mol
- Monoisotopic Mass: 215.96467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 80.9Ų
5-bromopyrimidine-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ443-100mg |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95+% | 100mg |
147CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ443-1g |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95+% | 1g |
966.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HQ443-250mg |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95+% | 250mg |
306CNY | 2021-05-07 | |
| TRC | B263991-100mg |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B263991-500mg |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 500mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B263991-1g |
5-bromopyrimidine-2-carbohydrazide |
87362-30-9 | 1g |
$ 160.00 | 2022-06-07 | ||
| Ambeed | A331284-100mg |
5-Bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95% | 100mg |
$23.0 | 2025-04-16 | |
| Ambeed | A331284-250mg |
5-Bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95% | 250mg |
$28.0 | 2025-04-16 | |
| Ambeed | A331284-1g |
5-Bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95% | 1g |
$52.0 | 2025-04-16 | |
| Ambeed | A331284-5g |
5-Bromopyrimidine-2-carbohydrazide |
87362-30-9 | 95% | 5g |
$201.0 | 2025-04-16 |
5-bromopyrimidine-2-carbohydrazide Suppliers
5-bromopyrimidine-2-carbohydrazide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-bromopyrimidine-2-carbohydrazide
Introduction to 5-Bromopyrimidine-2-Carbohydrazide (CAS No. 87362-30-9)
5-Bromopyrimidine-2-carbohydrazide, a compound with the chemical formula C₄H₆BrN₄, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 87362-30-9, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of both bromine and hydrazide functional groups makes it a valuable building block for the development of novel heterocyclic compounds, which are increasingly being explored for their potential biological activities.
The< strong>5-bromopyrimidine-2-carbohydrazide molecule exhibits a pyrimidine core, which is a fundamental scaffold in many biologically active molecules. Pyrimidine derivatives are well-documented for their roles in various pharmacological applications, including antiviral, anticancer, and antimicrobial agents. The bromine substituent at the 5-position and the hydrazide group at the 2-position provide reactive sites that can be selectively modified through various chemical transformations, enabling the synthesis of a wide array of derivatives with tailored properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from pyrimidine structures. The< strong>5-bromopyrimidine-2-carbohydrazide has emerged as a crucial precursor in this endeavor. Its ability to undergo nucleophilic substitution reactions at the bromine atom allows for the introduction of diverse functional groups, while the hydrazide moiety can participate in condensation reactions to form more complex heterocycles. These attributes make it an indispensable tool for medicinal chemists seeking to design molecules with enhanced efficacy and reduced toxicity.
One of the most compelling aspects of< strong>5-bromopyrimidine-2-carbohydrazide is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. By leveraging the reactivity of the< strong>CAS number 87362-30-9 compound, researchers have been able to develop novel kinase inhibitors that target specific pathways involved in tumor growth and progression. For instance, studies have demonstrated its utility in creating inhibitors that selectively inhibit tyrosine kinases, which are overactive in many types of cancer.
The< strong>5-bromopyrimidine-2-carbohydrazide molecule has also been explored in the development of antiviral agents. Viruses rely on host cellular machinery to replicate, and pyrimidine-based compounds can interfere with viral replication by mimicking or inhibiting essential viral enzymes. Recent research has highlighted its potential in synthesizing nucleoside analogs that can block viral polymerase activity. These analogs are designed to be incorporated into newly synthesized viral DNA or RNA, thereby preventing further replication and spread of the virus.
In addition to its pharmaceutical applications, CAS number 87362-30-9 related compounds have found utility in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The< strong>5-bromopyrimidine-2-carbohydrazide serves as a precursor for synthesizing novel agrochemicals that offer improved efficacy against pests and diseases while maintaining environmental safety.
The synthesis of< strong>5-bromopyrimidine-2-carbohydrazide typically involves multi-step organic reactions that require precise control over reaction conditions. The bromination of pyrimidine derivatives followed by hydrazination is a common approach to obtaining this compound. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. These improvements have been instrumental in accelerating drug discovery programs and bringing new therapies to market more rapidly.
The< strong>CAS number 87362-30-9 compound's versatility extends beyond its direct use as a pharmaceutical intermediate; it also serves as a key building block for more complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or alkyl groups at various positions on the pyrimidine ring, further expanding the library of possible derivatives. Such modifications can fine-tune pharmacokinetic properties like solubility and metabolic stability, which are critical factors in drug development.
In conclusion, 5-bromopyrimidine-2-carbohydrazide (CAS No. 87362-30-9) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical modifications, making it an invaluable tool for synthesizing biologically active molecules. The ongoing research into kinase inhibitors and antiviral agents underscores its importance in addressing critical health challenges. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand even further, solidifying its role as a cornerstone in modern chemical biology.
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